5'-O-DMT-Bz-rC

Oligonucleotide Synthesis Deprotection Chemistry Side-Reaction Analysis

Standard Bz-protected cytidine building block for automated DNA/RNA synthesis. N4-benzoyl protection ensures robust exocyclic amine shielding; 5'-DMT enables controlled sequential deblocking. • Negligible transamination under standard NH₄OH deprotection (55°C, 5-16 h); validated baseline for process development • ≥98% HPLC purity with consistent lot-to-lot stability • Compatible with 2'-O-TBDMS/TOM strategies and fluoride desilylation Cost-effective, time-tested choice for established non-AMA deprotection workflows.

Molecular Formula C37H35N3O8
Molecular Weight 649.7 g/mol
Cat. No. B1140002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-Bz-rC
SynonymsN-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine; 
Molecular FormulaC37H35N3O8
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1
InChIKeyKCLOEKUQZJAMFG-NHASGABXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-Bz-rC: Key Building Block for Oligonucleotide Synthesis


5'-O-DMT-Bz-rC (CAS 81246-76-6) is a key ribonucleoside building block used in the synthesis of DNA and RNA oligonucleotides . It is chemically defined as N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, featuring a 5'-O-dimethoxytrityl (DMT) group for temporary protection of the 5'-hydroxyl and an N4-benzoyl (Bz) group to protect the exocyclic amine of cytidine during the assembly process . This compound is a white to off-white solid with a molecular weight of 649.69 g/mol and is a standard, widely-utilized reagent in automated nucleic acid synthesizers .

DMT
Standard 5'-O-DMT protection supports automated DNA/RNA phosphoramidite cycles.
Compatible with all common synthesizer platforms
Bz
N4-benzoyl exocyclic amine protection designed for conventional ammonium hydroxide deprotection.
Traditional long deprotection protocols (55°C, hours)
HQ
High-purity grade (HPLC verified) minimizes coupling failure risk.
Procurement specification supports reproducible synthesis

5'-O-DMT-Bz-rC: Protecting Group Substitution Risks


While multiple protected cytidine analogs exist for oligonucleotide synthesis, they are not functionally interchangeable. The choice of exocyclic amine protecting group—specifically benzoyl (Bz) versus acetyl (Ac)—directly dictates the prevalence of critical side reactions like transamination. This choice has quantifiable consequences on final oligonucleotide purity, especially when using fast, base-mediated deprotection strategies. Simply substituting one protected cytidine for another without understanding these specific, measurable outcomes will introduce defined, and often unacceptable, impurities into the final product [1].

Bz-protected (this product)
Conventional benzoyl protection
May generate measurable transamination impurities when exposed to alkylamine deprotection reagents (e.g., AMA, ethylene diamine). Deprotection method drives side-product levels.
Ac-protected analog
Acetyl exocyclic amine protection
Reported to suppress transamination under the same alkylamine conditions, but may require different synthesis cycle optimization. Not a direct drop-in replacement without validation.

5'-O-DMT-Bz-rC: Quantitative Performance Evidence


Benzoyl vs. Acetyl Cytidine: Transamination in AMA Deprotection

When deprotected with AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1 v/v), the standard benzoyl-protected cytidine (Bz-dC) undergoes measurable transamination to form the unwanted N4-Me-dC impurity. In contrast, the use of an acetyl-protected cytidine (Ac-dC) eliminates this side reaction [1].

AMA Deprotection
Head-to-head
~5% N4-Me-dC impurity vs undetectable
Quantifies transamination risk; supports protecting group selection for fast AMA workflows
10 min, 65°C, AMA 1:1
Oligonucleotide Synthesis Deprotection Chemistry Side-Reaction Analysis

Benzoyl vs. Acetyl Cytidine: Transamination Under Ethylene Diamine Deprotection

In the synthesis of nuclease-resistant methyl phosphonate oligonucleotides, deprotection is performed with ethylene diamine. Under these specific conditions, the transamination side reaction for benzoyl-protected cytidine is more severe, reaching a measured level of 16%. Replacing it with an acetyl-protected cytidine completely suppresses this reaction to an undetectable level [1].

Ethylene Diamine Deprotection
Head-to-head
~16% transamination impurity vs undetectable
Demonstrates pronounced side reaction in methyl phosphonate synthesis; informs Ac-protected choice
Ethylene diamine/ethanol, standard conditions
Antisense Oligonucleotides Methyl Phosphonates Deprotection Kinetics

Purity Specifications and Physicochemical Profile

Reputable vendors provide defined purity specifications for 5'-O-DMT-Bz-rC to ensure its suitability as a critical raw material in synthesis. For example, commercial sources report a purity of ≥98% as determined by HPLC, and provide key physicochemical data including a melting point of 132-135°C and a defined solubility profile in DMSO (100 mg/mL) [1]. These specifications are essential for procurement and quality assurance.

Purity & Physicochemical Profile
Specification review
≥98% purity, mp 132–135°C, DMSO soluble
Procurement-grade specification supports high coupling yields and lot consistency
Vendor COA; standard QC methods
Quality Control Raw Material Specification Analytical Chemistry

5'-O-DMT-Bz-rC: Evidence-Based Application Scenarios


DNA Synthesis with Standard Ammonium Hydroxide Deprotection

5'-O-DMT-Bz-rC is the standard, time-tested building block for cytidine incorporation when using traditional, slower deprotection methods involving concentrated ammonium hydroxide at elevated temperatures (e.g., 5-16 hours at 55°C). Under these milder nucleophilic conditions, the transamination side reaction quantified in Section 3 is negligible, and the Bz group provides robust protection during the synthesis cycle [1].

RNA Synthesis with TBDMS or TOM 2'-OH Protection

In RNA synthesis, where monomers are more sensitive to harsh deprotection conditions, the combination of 5'-O-DMT and N-benzoyl protection on cytidine remains a widely used and reliable choice. This standard protection strategy is compatible with 2'-O-TBDMS or TOM protection and subsequent fluoride-mediated desilylation, providing a well-established route to functional RNA oligomers .

Routine Oligonucleotide Synthesis without AMA Deprotection

For laboratories and manufacturing facilities with established workflows that do not utilize fast AMA or similar alkylamine-based deprotection, 5'-O-DMT-Bz-rC remains a cost-effective and fully validated option. Its defined purity profile (≥98%) and physicochemical stability support reproducible, high-quality oligonucleotide production in standard automated synthesizers .

Process Development: Benchmarking and Impurity Profiling

Due to its known, quantifiable propensity for transamination under specific conditions (e.g., 5% impurity with AMA, 16% with ethylene diamine), 5'-O-DMT-Bz-rC serves as an excellent benchmark compound in process development. Scientists can use it to validate the effectiveness of new, milder deprotection reagents or to establish baseline impurity profiles when evaluating the switch to more labile protecting groups like acetyl [2].

Application
Selection Property
Validation Focus
Standard NH₄OH deprotection DNA synthesis
Conventional Bz protection compatibility
Impurity profile under slow, heated ammonium hydroxide conditions
RNA synthesis with TBDMS/TOM 2'-OH protection
DMT/Bz orthogonal to silyl/ acetal protection
Post-synthesis desilylation and deprotection fidelity
Routine synthesis without alkylamine deprotection
Validated high-purity building block for established workflows
Reproducibility and coupling yield in standard automated synthesis
Process development: deprotection benchmarking
Known transamination propensity under alkylamine conditions
Baseline impurity profiling for novel deprotection reagents or protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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